molecular formula C10H11ClN2 B2700672 N-methylisoquinolin-6-amine hydrochloride CAS No. 2344680-00-6

N-methylisoquinolin-6-amine hydrochloride

Cat. No.: B2700672
CAS No.: 2344680-00-6
M. Wt: 194.66
InChI Key: LBOMSULQNLPMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylisoquinolin-6-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylisoquinolin-6-amine hydrochloride typically involves the methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting N-Methylisoquinolin-6-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methylisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylisoquinolin-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylisoquinolin-6-amine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and the biological system in which it is used. The compound can also undergo metabolic transformations, such as N-dealkylation and N-oxidation, which can influence its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of N-methylisoquinolin-6-amine hydrochloride.

    N-Methylisoquinolin-6-amine: The non-hydrochloride form of the compound.

    N-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

N-methylisoquinolin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;/h2-7,11H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOMSULQNLPMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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